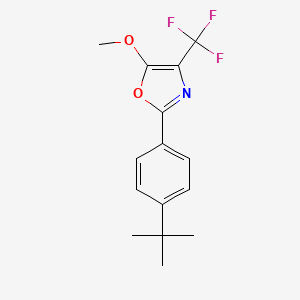
2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a tert-butylphenyl group, a methoxy group, and a trifluoromethyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-tert-butylphenyl isocyanate with 2-methoxy-4-(trifluoromethyl)phenylacetylene in the presence of a suitable catalyst can lead to the formation of the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with tert-butyl groups attached to a phenol ring.
4-tert-Butylphenol: A simpler compound with a single tert-butyl group attached to a phenol ring.
2-tert-Butyl-4-methoxyphenol: Similar in structure but lacks the trifluoromethyl group.
Uniqueness
2-(4-Tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole is unique due to the presence of both methoxy and trifluoromethyl groups on the oxazole ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H16F3NO2 |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-methoxy-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C15H16F3NO2/c1-14(2,3)10-7-5-9(6-8-10)12-19-11(15(16,17)18)13(20-4)21-12/h5-8H,1-4H3 |
InChI Key |
LQGLZNJIVMDYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


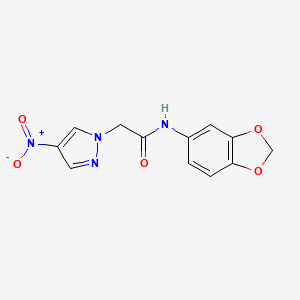
![1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11074177.png)
![N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11074183.png)
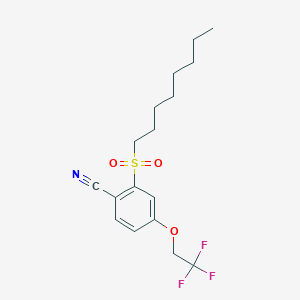
![4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11074191.png)
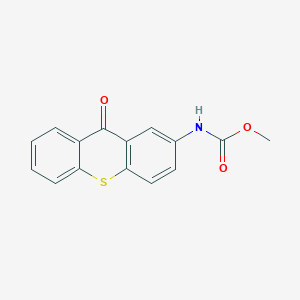
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11074197.png)
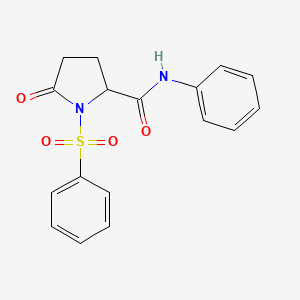

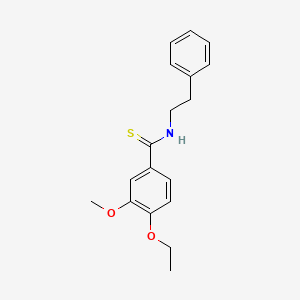
![(1-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11074219.png)
![N,N-dimethyl-6-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11074220.png)
![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one](/img/structure/B11074221.png)
![1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone](/img/structure/B11074233.png)
